5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride
CAS No.: 1269053-73-7
Cat. No.: VC11597224
Molecular Formula: C7H11ClN2O2
Molecular Weight: 190.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1269053-73-7 |
|---|---|
| Molecular Formula | C7H11ClN2O2 |
| Molecular Weight | 190.6 |
Introduction
Structural and Molecular Characteristics
The molecular structure of 5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride consists of a furan ring—a five-membered aromatic oxygen heterocycle—substituted at the 2-position with a carboxamide group () and at the 5-position with an aminomethyl group (), stabilized as a hydrochloride salt . Key structural parameters include:
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Molecular formula:
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Molecular weight: 190.627 g/mol
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Polar surface area (PSA): 68.26 Ų, indicating moderate polarity .
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LogP: 1.99, suggesting balanced lipophilicity and hydrophilicity .
The hydrochloride salt enhances aqueous solubility, making the compound suitable for biological assays and synthetic applications. The furan ring’s aromaticity and electron-rich nature facilitate electrophilic substitutions, while the aminomethyl and carboxamide groups provide sites for further functionalization .
Synthesis and Manufacturing
The synthesis of 5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride typically involves multi-step protocols, often employing coupling reactions to install the carboxamide group. A plausible route, inferred from analogous syntheses , proceeds as follows:
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Preparation of the Furan Carboxylic Acid Precursor:
Ethyl furan-2-carboxylate derivatives are brominated at the 5-position, followed by Suzuki-Miyaura coupling with a boronic acid to introduce the aminomethyl group. Hydrolysis yields the corresponding carboxylic acid . -
Carboxamide Formation:
The carboxylic acid is activated using coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of triethylamine. Reaction with methylamine in dimethylformamide (DMF) at ambient temperature for 16 hours forms the carboxamide . -
Salt Formation:
The free base is treated with hydrochloric acid to yield the hydrochloride salt, which is purified via recrystallization or flash chromatography .
Industrial-scale production may employ continuous flow reactors to optimize yield and purity, though specific details remain proprietary.
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its functional groups:
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Aminomethyl Group ():
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Acylation: Reacts with acyl chlorides or anhydrides to form amides.
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Alkylation: Forms secondary or tertiary amines upon reaction with alkyl halides.
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Carboxamide Group ():
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Hydrolysis: Under acidic or basic conditions, yields furan-2-carboxylic acid and methylamine.
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Furan Ring:
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